![molecular formula C12H14N2O2S B1463759 2-(二乙氨基)苯并[d]噻唑-6-羧酸 CAS No. 1282910-03-5](/img/structure/B1463759.png)

2-(二乙氨基)苯并[d]噻唑-6-羧酸

描述

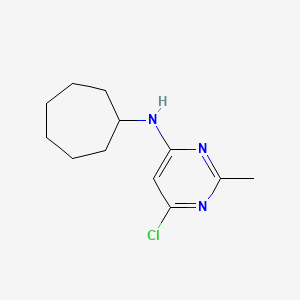

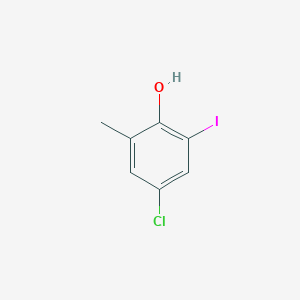

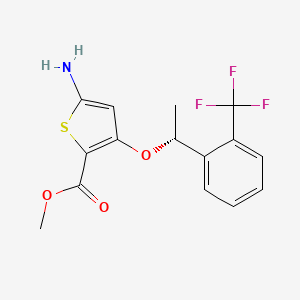

“2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” is a chemical compound that contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” includes a five-membered ring and a six-membered ring, forming a nine-membered ring system. It also contains a carboxylic acid group, a tertiary amine group, and a hydroxyl group .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” are not available, benzothiazole derivatives have been involved in various chemical reactions. For instance, benzothiazole-6-carboxylic acid has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide .Physical And Chemical Properties Analysis

“2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” is a white to yellow powder or crystals . It has a molecular weight of 195.22 .科学研究应用

药物发现中的构建模块

该化合物用于合成羟基取代的2-氨基苯并[d]噻唑-6-羧酸衍生物,它们作为药物发现中的新构建模块 . 这些构建模块可以在双环上的四个不同位置进行取代,从而提供彻底探索作为所选靶标的配体的研究分子周围化学空间的可能性 .

抗菌剂

含有苯并[d]噻唑杂环的化合物,如2-(二乙氨基)苯并[d]噻唑-6-羧酸,已被描述为抗菌剂 . 它们可以用作新型生物活性化合物(特别是作为抗菌剂)的构建模块 .

抗真菌剂

同样,这些化合物已被描述为抗真菌剂 . 它们可以用于合成具有潜在抗真菌特性的新化合物 .

抗癌剂

苯并[d]噻唑类化合物也被描述为抗癌剂 . 修饰和取代这些化合物的能力提供了一条平衡分子理化性质的途径,有可能导致新的抗癌药物 .

神经保护特性

含有苯并[d]噻唑杂环的化合物已被描述为具有神经保护特性,这对阿尔茨海默病和帕金森病有用 . 例如,利鲁唑是一种含有苯并[d]噻唑的上市药物,具有神经保护、抗惊厥和镇静作用,用于治疗肌萎缩性侧索硬化症 .

荧光探针

苯并[d]噻唑类化合物可用作荧光探针 . 苯并[d]噻唑部分存在于萤火虫荧光素中,萤火虫荧光素负责萤火虫物种的生物发光 .

抑制泌尿道致病性大肠杆菌的K1荚膜形成

苯并噻唑-6-羧酸可用于合成N-(吡啶-4-基)苯并[d]噻唑-6-甲酰胺,该化合物具有抑制泌尿道致病性大肠杆菌的K1荚膜形成的潜力 .

未来方向

Benzothiazole derivatives, including “2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid”, could be used as building blocks towards novel biologically active compounds, especially as antibacterial, antifungal, and anticancer agents . They offer the possibility to thoroughly explore the chemical space around the molecule studied as a ligand for the chosen target .

作用机制

Target of Action

Benzothiazole derivatives have been shown to inhibit k1 capsule formation in uropathogenic escherichia coli . The K1 capsule is a virulence factor that protects bacteria from the host immune response, and its inhibition can help control bacterial infections.

Mode of Action

It is known that benzothiazole derivatives can interact with bacterial cells to inhibit the formation of the k1 capsule . This interaction likely involves the compound binding to a specific receptor or enzyme involved in capsule synthesis, thereby blocking the process.

Biochemical Pathways

This could include the disruption of polysaccharide synthesis or transport, leading to a reduction in capsule formation and a decrease in bacterial virulence .

Result of Action

The molecular and cellular effects of 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid’s action would likely involve a reduction in the virulence of uropathogenic Escherichia coli due to the inhibition of K1 capsule formation . This could lead to an increased susceptibility of the bacteria to the host immune response and potentially to antibacterial drugs.

属性

IUPAC Name |

2-(diethylamino)-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-14(4-2)12-13-9-6-5-8(11(15)16)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMPFFCKUGEMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)

![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)

![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)